molecular formula C20H12N2O2 B184870 2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole CAS No. 904-39-2

2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole

Cat. No. B184870
Key on ui cas rn: 904-39-2
M. Wt: 312.3 g/mol
InChI Key: ICXAPFWGVRTEKV-UHFFFAOYSA-N
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Patent
US04107169

Procedure details

In the apparatus described under Example 1, 21.8 g of reactant A (0.2 mol), 25.8 g of p-trichloromethyl-benzoyl chloride (0.1 mol) and 3.5 g of B2O3 (0.05 mol) were mixed and slowly heated. Between 190° and 200° C, a vigorous evolution of HCl began. After 2 hours the mixture was cooled and ground in a mortar. After extraction twice with 100 ml of CHCl3 and twice with 100 ml of water, 22.3 g of raw product (71% of the theory) was obtained, melting at 318° to 328° C. Compound XIX can be recrystallized from dimethylformamide, o-dichlorobenzene, nitrobenzene, dimethylsulfoxide or 1,2-dibromoethane. A small specimen recrystallized from o-dichlorobenzene melted at 325° to 329° C. The product can be further purified by chromatography on Al2O3 with 1,2-dibromoethane as the elutant at 120° C, whereupon the melting point becomes 340° to 342° C.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
B2O3
Quantity
3.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].Cl[C:10](Cl)(Cl)[C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1.Cl>>[C:14]1([C:15]2[O:16][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)[CH:18]=[CH:19][C:11]([C:10]2[O:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Step Two
Name
Quantity
25.8 g
Type
reactant
Smiles
ClC(C1=CC=C(C(=O)Cl)C=C1)(Cl)Cl
Step Three
Name
B2O3
Quantity
3.5 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed
TEMPERATURE
Type
TEMPERATURE
Details
slowly heated
CUSTOM
Type
CUSTOM
Details
Between 190°
CUSTOM
Type
CUSTOM
Details
200° C
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours the mixture was cooled
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
After extraction twice with 100 ml of CHCl3

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2)C=2OC1=C(N2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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